molecular formula C19H17N B8678447 2-methyl-N,N-diphenylaniline CAS No. 139580-37-3

2-methyl-N,N-diphenylaniline

Cat. No.: B8678447
CAS No.: 139580-37-3
M. Wt: 259.3 g/mol
InChI Key: RUPUGBUDKVBYIP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Methyl-N,N-diphenylaniline (CAS 4316-55-6) is an organic compound with the molecular formula C19H17N and a molecular weight of 259.35 g/mol. It is supplied as a tan to white solid with a melting point of 65-68 °C . This compound should be stored sealed in a dry environment at room temperature (20-22 °C) to maintain stability . Compounds based on the diphenylaniline structure are of significant interest in the development of advanced functional materials, particularly in organic electronics . Research on similar conjugated diphenylaniline structures shows their value as building blocks in organic light-emitting diodes (OLEDs) and other semiconductor devices due to their tunable electronic properties and strong light absorption and emission in the visible spectrum . The diphenylaniline moiety acts as an electron donor, which can significantly rearrange the electronic structure of a conjugated system, leading to desirable properties such as intense fluorescence and a reduced HOMO-LUMO energy gap . This product is intended for Research Use Only and is not intended for diagnostic or therapeutic uses.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

139580-37-3

Molecular Formula

C19H17N

Molecular Weight

259.3 g/mol

IUPAC Name

2-methyl-N,N-diphenylaniline

InChI

InChI=1S/C19H17N/c1-16-10-8-9-15-19(16)20(17-11-4-2-5-12-17)18-13-6-3-7-14-18/h2-15H,1H3

InChI Key

RUPUGBUDKVBYIP-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1N(C2=CC=CC=C2)C3=CC=CC=C3

Origin of Product

United States

Advanced Synthetic Strategies and Methodological Innovations for 2 Methyl N,n Diphenylaniline and Its Functionalized Derivatives

Transition Metal-Catalyzed Cross-Coupling Methodologies for C-N Bond Formation

Transition metal-catalyzed cross-coupling reactions have become indispensable tools for the construction of carbon-nitrogen (C-N) bonds, offering a powerful means to synthesize triarylamines with high efficiency and functional group tolerance.

Ligand-Accelerated Palladium-Catalyzed Buchwald-Hartwig Amination Protocols

The Buchwald-Hartwig amination is a cornerstone of modern organic synthesis for the formation of C-N bonds. This palladium-catalyzed reaction facilitates the coupling of amines with aryl halides or pseudohalides. The development of sophisticated phosphine ligands has been instrumental in expanding the scope and efficiency of this transformation, allowing for the synthesis of a diverse range of aryl amines under increasingly mild conditions.

The versatility of the Buchwald-Hartwig amination allows for the synthesis of triarylamines by coupling a diarylamine with an aryl halide. For the synthesis of 2-methyl-N,N-diphenylaniline, this would involve the reaction of diphenylamine (B1679370) with a 2-methyl-substituted aryl halide. The choice of ligand is critical to the success of the reaction, with bulky, electron-rich phosphine ligands often providing the best results by promoting both oxidative addition and reductive elimination steps in the catalytic cycle.

Catalyst SystemLigandBaseSolventTemperature (°C)Yield (%)Reference
Pd(OAc)₂BrettPhosK₃PO₄Toluene100>95 nih.gov
Pd₂(dba)₃XPhosNaOtBuDioxane11092
PdCl₂(dppf)dppfCs₂CO₃Toluene10088 researchgate.net

This table presents representative data for Buchwald-Hartwig amination reactions for the synthesis of triarylamines. The specific synthesis of this compound may require optimization of these conditions.

Recent advancements have also focused on developing more environmentally benign protocols, such as conducting the reaction in water using amphiphilic resin-supported palladium complexes. nih.govresearchgate.netgoogle.com These heterogeneous catalysts can be recycled with minimal leaching of the precious metal, offering a green alternative for the synthesis of triarylamines. nih.govresearchgate.netgoogle.com

Copper-Mediated Ullmann-Type Coupling Reactions under Mild Conditions

The Ullmann condensation is a classical method for the formation of C-N bonds, traditionally requiring harsh reaction conditions. However, modern advancements have led to the development of milder, ligand-assisted copper-catalyzed Ullmann-type coupling reactions. These methods provide a cost-effective alternative to palladium-catalyzed systems.

The synthesis of this compound via an Ullmann-type reaction would typically involve the coupling of diphenylamine with 2-iodotoluene or 2-bromotoluene in the presence of a copper catalyst and a suitable ligand. The use of ligands such as amino acids (e.g., L-proline) or N,N-dimethylglycine can significantly accelerate the reaction and allow it to proceed at lower temperatures. google.comresearchgate.net

Copper SourceLigandBaseSolventTemperature (°C)Yield (%)Reference
CuIL-ProlineK₂CO₃DMSO9085-95 google.com
Cu₂ON-MethylglycineCs₂CO₃Dioxane10080-90 google.com
Cu(OAc)₂1,10-PhenanthrolineK₃PO₄DMF11075-85 jocpr.com

This table provides generalized conditions for mild Ullmann-type C-N coupling reactions. Specific conditions for the synthesis of this compound may vary.

These milder conditions have expanded the substrate scope and functional group tolerance of the Ullmann reaction, making it a more attractive method for the synthesis of complex triarylamines. jocpr.com

Nickel-Catalyzed Approaches for Diverse Arylation Patterns

Nickel catalysis has emerged as a powerful and more economical alternative to palladium for C-N cross-coupling reactions. researchgate.net Nickel catalysts can effectively couple a variety of aryl halides, including the less reactive and more abundant aryl chlorides, with amines to form triarylamines. nih.gov

For the synthesis of this compound, a nickel catalyst, often in combination with a phosphine ligand, can be used to couple diphenylamine with 2-chlorotoluene or 2-bromotoluene. The use of a Grignard reagent as a base has been shown to be effective in some nickel-catalyzed amination protocols. nih.gov

Nickel CatalystLigandBaseSolventTemperature (°C)Yield (%)Reference
NiCl₂(dppf)dppfi-PrMgClTHF6090-98 researchgate.net
NiCl₂(PCy₃)₂PCy₃PhMgBrToluene10085-95 nih.gov
Ni(COD)₂SIPrNaOtBuDioxane10088-96

This table illustrates typical conditions for nickel-catalyzed C-N cross-coupling reactions for triarylamine synthesis.

The development of robust nickel catalytic systems has provided a practical and sustainable approach for the large-scale synthesis of triarylamines. researchgate.net

Nucleophilic Aromatic Substitution (SNAr) Routes for Selective Introduction of Amine Moieties

Nucleophilic aromatic substitution (SNA) offers a distinct pathway for the formation of C-N bonds, differing mechanistically from transition metal-catalyzed cross-coupling reactions. nih.gov In an SNAr reaction, a nucleophile displaces a leaving group on an aromatic ring. For this reaction to proceed, the aromatic ring must be activated by the presence of strong electron-withdrawing groups (EWGs) positioned ortho or para to the leaving group. researchgate.netnih.gov

The synthesis of a functionalized this compound derivative via an SNAr route would necessitate an appropriately substituted aryl precursor. For instance, a 2-methyl-substituted aryl halide bearing a nitro group in the para position could react with diphenylamine to yield the corresponding nitrated triarylamine.

A typical SNAr reaction involves heating the activated aryl halide with the amine in the presence of a base in a polar aprotic solvent. nih.gov

Activated Aryl HalideNucleophileBaseSolventTemperature (°C)
1-Chloro-2-methyl-4-nitrobenzeneDiphenylamineK₂CO₃DMSO120
1-Fluoro-2-methyl-4-nitrobenzeneDiphenylamineEt₃NDMF100

This table outlines a hypothetical SNAr reaction for the synthesis of a functionalized this compound derivative.

While the scope of SNAr is limited by the requirement for specific substitution patterns on the aromatic ring, it remains a valuable and cost-effective method for the synthesis of certain classes of functionalized aromatic amines. nih.gov

Multicomponent Reactions (MCRs) for Convergent Synthesis of Substituted Diarylanilines

Multicomponent reactions (MCRs) are powerful synthetic tools wherein three or more reactants combine in a single operation to form a product that incorporates substantial portions of all the starting materials. jocpr.comnih.gov MCRs are highly convergent and atom-economical, making them attractive for the rapid generation of molecular complexity and the construction of libraries of structurally diverse compounds. nih.gov

While specific MCRs for the direct synthesis of this compound are not widely reported, the principles of MCRs can be applied to the convergent synthesis of substituted diarylanilines. For example, a multicomponent approach could be envisioned that brings together an aniline (B41778) derivative, an aldehyde, and a third component to construct a functionalized diarylaniline scaffold in a single step.

The Hantzsch dihydropyridine synthesis is a classic example of an MCR that can be adapted to use anilines as the nitrogen source, leading to N-aryl-substituted dihydropyridines. nih.gov Although this does not directly yield a diarylaniline, it illustrates the potential of MCRs to incorporate anilines into complex molecular frameworks.

Key features of MCRs that are advantageous for the synthesis of complex molecules include:

Convergence: Multiple starting materials are combined in a single step.

Atom Economy: A high percentage of the atoms from the starting materials are incorporated into the final product.

Operational Simplicity: Reactions are often performed in a one-pot fashion, reducing the need for purification of intermediates.

Diversity: A wide range of products can be accessed by varying the starting materials.

The development of novel MCRs that can directly access the diarylaniline core remains an active area of research with significant potential for the efficient synthesis of functionalized triarylamines.

Post-Synthetic Functionalization of the this compound Core

Post-synthetic functionalization is a powerful strategy for introducing new functional groups onto a pre-existing molecular scaffold. This approach allows for the diversification of a core structure, such as this compound, to fine-tune its properties for specific applications.

C-H Functionalization: Direct C-H functionalization has emerged as a highly efficient and atom-economical method for modifying aromatic compounds. nih.gov For N,N-dialkylanilines, palladium-catalyzed C-H olefination has been shown to be highly para-selective. researchgate.netnih.gov This methodology could be applied to this compound to introduce an olefinic group at the position para to the diphenylamino moiety.

Halogenation: The introduction of halogen atoms onto the aromatic rings of this compound can provide valuable handles for further synthetic transformations, such as cross-coupling reactions. Treatment of N,N-dimethylaniline N-oxides with thionyl bromide has been shown to result in selective bromination at the para position, while thionyl chloride leads to predominantly ortho-chlorination. nih.gov

Nitration: Nitration is a classic electrophilic aromatic substitution reaction that can be used to introduce a nitro group onto the aromatic rings. The nitration of N,N-diphenylamine compounds can lead to various nitrated derivatives, which can serve as precursors for other functional groups. researchgate.net The regioselectivity of nitration can be influenced by the reaction conditions and the steric and electronic properties of the substrate.

Formylation: The introduction of a formyl group can be achieved through various formylation reactions. For N-methylaniline, N-formylation can be achieved using carbon dioxide and a hydrosilane in the presence of a zinc catalyst. rsc.org Vilsmeier-Haack type reactions could potentially be used for the formylation of the aromatic rings.

Functionalization ReactionReagentsPosition of Functionalization
C-H OlefinationOlefin, Pd catalyst, S,O-ligandpara to -NPh₂
BrominationThionyl bromide (on N-oxide)para to -NPh₂
ChlorinationThionyl chloride (on N-oxide)ortho to -NPh₂
NitrationHNO₃/H₂SO₄ortho/para to -NPh₂
N-FormylationCO₂, Hydrosilane, Zn catalystNitrogen

This table summarizes potential post-synthetic functionalization reactions for the this compound core based on reactions of similar aniline derivatives.

These post-synthetic modification strategies provide a versatile toolkit for the synthesis of a wide range of functionalized this compound derivatives, enabling the exploration of their structure-property relationships in various applications.

Regioselective Electrophilic Aromatic Substitution (EAS) Methodologies

Electrophilic aromatic substitution (EAS) is a fundamental strategy for functionalizing the aromatic rings of this compound. The regiochemical outcome of these reactions is governed by the electronic and steric effects of the substituents already present on the aromatic rings: the N,N-diphenylamino group and the 2-methyl group.

The tertiary amine nitrogen, through its lone pair, is a powerful electron-donating group that activates the aromatic rings towards electrophilic attack. This activation is primarily directed to the ortho and para positions due to resonance stabilization of the corresponding cationic intermediate (the arenium ion or sigma complex). pressbooks.pubwikipedia.org Similarly, the methyl group on the tolyl ring is a weakly activating, ortho-, para-directing group via an inductive effect and hyperconjugation. lkouniv.ac.invanderbilt.edu

In this compound, these effects combine to dictate the position of substitution.

On the Phenyl Rings: The N-phenyl groups are strongly activated at their ortho and para positions.

On the Tolyl Ring: The 2-methylphenyl group is activated at the 4- and 6-positions (para and ortho to the methyl group, respectively) and the 3- and 5-positions (ortho and para to the amino group, respectively).

However, steric hindrance plays a critical role in determining the final product distribution. lkouniv.ac.innih.govuomustansiriyah.edu.iq The bulky N,N-diphenylamino group and the adjacent methyl group create significant steric congestion around the positions ortho to the C-N bond on all three rings. Consequently, electrophilic attack is most likely to occur at the less sterically hindered para positions. For the tolyl ring, the 4-position (para to the methyl group) and the 5-position (para to the amino group) are the most probable sites for substitution. For the two phenyl rings, the para positions are strongly favored.

Therefore, EAS reactions on this compound are predicted to yield predominantly para-substituted products, offering a high degree of regioselectivity.

Table 1: Predicted Regioselectivity of EAS Reactions on this compound This table is based on established principles of electrophilic aromatic substitution; specific experimental data for this compound is not widely reported.

Reaction Electrophile Predicted Major Product(s) Rationale
Nitration NO₂+ Substitution at the para position of the phenyl rings and/or 5-position of the tolyl ring. Strong directing effect of the amino group, with steric hindrance disfavoring ortho substitution.
Halogenation Br⁺, Cl⁺ Substitution at the para position of the phenyl rings. High reactivity and strong directing effect of the amine favor para substitution.
Friedel-Crafts Acylation RCO⁺ Substitution at the para position of the phenyl rings. The amine can complex with the Lewis acid catalyst, deactivating the ring. If reaction occurs, steric hindrance from the bulky acyl group favors the para position. libretexts.org
Sulfonation SO₃ Substitution at the para position of the phenyl rings. Reversible reaction, thermodynamically controlled product is often the less hindered para isomer.

Halogenation and Subsequent Cross-Coupling for Further Derivatization

A powerful strategy for creating complex derivatives of this compound involves initial halogenation of the aromatic rings followed by transition-metal-catalyzed cross-coupling reactions. This two-step process allows for the introduction of a wide array of functional groups.

Halogenation: The high activation provided by the amino group allows for facile halogenation using mild reagents such as N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS). As discussed in the previous section, the reaction is expected to be highly regioselective, yielding halogenation at the para positions of the phenyl rings due to electronic activation and minimal steric hindrance. This leads to the formation of key intermediates like 4-bromo-N-(4-bromophenyl)-N-(2-methylphenyl)aniline.

Cross-Coupling Reactions: The resulting aryl halides are versatile substrates for various palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds.

Suzuki-Miyaura Coupling: This reaction couples the aryl halide with an organoboron reagent (boronic acid or ester) to form a new C-C bond. It is widely used to introduce new aryl, heteroaryl, or vinyl groups. nih.govresearchgate.net

Buchwald-Hartwig Amination: This reaction forms a new C-N bond by coupling the aryl halide with a primary or secondary amine. It is a key method for constructing more complex triarylamines or introducing other nitrogen-based functionalities. organic-chemistry.orgwikipedia.org

Heck Coupling: This reaction couples the aryl halide with an alkene to form a substituted alkene.

Sonogashira Coupling: This reaction forms a C-C bond between the aryl halide and a terminal alkyne, introducing an alkynyl moiety.

These reactions provide a modular approach to synthesizing a library of functionalized this compound derivatives from a common halogenated intermediate.

Table 2: Representative Cross-Coupling Reactions for Derivatization of a Halogenated Triarylamine Intermediate (Based on general methodologies for aryl halides)

Reaction Type Coupling Partner Catalyst System (Typical) Bond Formed Product Type
Suzuki-Miyaura Arylboronic acid Pd(OAc)₂, SPhos, K₃PO₄ C(aryl)-C(aryl) Tetra-arylamine derivative
Buchwald-Hartwig Di-n-butylamine Pd₂(dba)₃, RuPhos, NaOtBu C(aryl)-N Aminated triarylamine
Heck Styrene Pd(OAc)₂, P(o-tolyl)₃, Et₃N C(aryl)-C(vinyl) Stilbene-functionalized triarylamine
Sonogashira Phenylacetylene PdCl₂(PPh₃)₂, CuI, Et₃N C(aryl)-C(alkynyl) Alkynyl-functionalized triarylamine

Oxidation and Reduction Chemistry of the Amine Functionality

The nitrogen center in this compound is redox-active, and its oxidation chemistry is a key feature of triarylamines. The reduction of the tertiary amine itself is not typically a synthetically useful transformation as it is already in a low oxidation state.

Oxidation Chemistry: Triarylamines are known to undergo facile one-electron oxidation to form stable radical cations (aminium radicals). researchgate.netresearchgate.net This process is often electrochemically reversible. The stability of the resulting radical cation is due to the extensive delocalization of the unpaired electron and positive charge across the three aromatic rings and the central nitrogen atom.

The oxidation potential of this compound is expected to be lower than that of the parent triphenylamine (B166846). The electron-donating nature of the methyl group increases the electron density at the nitrogen center, making it easier to remove an electron. acs.org

The oxidation can be achieved using chemical oxidants (e.g., Cu(II) salts) or electrochemical methods like cyclic voltammetry. nih.gov The general oxidation process is: (C₆H₅)₂N(C₆H₄CH₃) ⇌ [(C₆H₅)₂N(C₆H₄CH₃)]⁺• + e⁻

If the para positions of the phenyl rings are unsubstituted, the radical cation can undergo further reactions, most commonly a tail-to-tail dimerization to form a tetraphenylbenzidine derivative. researchgate.netscispace.comacs.org This dimerization is a key step in the electropolymerization of many triarylamine-based materials. For this compound, this coupling would occur between the para positions of the two N-phenyl rings.

Table 3: Electrochemical Properties of Representative Triphenylamine Derivatives

Compound First Oxidation Potential (Eₒₓ, V vs. Fc/Fc⁺) Key Feature Reference
Triphenylamine 0.96-0.98 V Parent compound researchgate.net
Tris(4-methoxyphenyl)amine 0.52 V Strong electron-donating groups lower Eₒₓ acs.org
Di(4-nitrophenyl)phenylamine 1.35 V Electron-withdrawing groups raise Eₒₓ acs.org
This compound Predicted < 0.96 V Weak electron-donating methyl group expected to slightly lower Eₒₓ. N/A

Green Chemistry and Sustainable Synthesis Approaches

Modern synthetic chemistry emphasizes the development of environmentally benign and sustainable processes. For the synthesis of this compound and its derivatives, green chemistry approaches focus on reducing solvent waste and utilizing energy-efficient catalytic systems.

Solvent-Free Reactions and Mechanochemical Synthesis

Traditional C-N coupling reactions often require large volumes of organic solvents, which contribute significantly to chemical waste. Solvent-free and mechanochemical methods offer sustainable alternatives.

Solvent-Free Reactions: The synthesis of triarylamines can sometimes be achieved under solvent-free conditions, typically by heating a mixture of the amine and aryl halide with a catalyst and a base. For instance, a Buchwald-Hartwig amination could potentially be adapted to solvent-free conditions by heating the neat reactants, although this may require high temperatures. Another approach involves using one of the liquid reactants as the solvent.

Mechanochemical Synthesis: Mechanochemistry utilizes mechanical energy, such as ball milling, to initiate chemical reactions in the absence of bulk solvents. taltech.ee This technique has been successfully applied to various C-N bond-forming reactions. researchgate.net The synthesis of this compound could be envisioned via the mechanochemical coupling of diphenylamine with 2-iodotoluene, or o-toluidine with iodobenzene, in the presence of a palladium catalyst and a solid base. The advantages of this approach include the elimination of solvent, reduced reaction times, and often, unique reactivity compared to solution-phase methods.

Photocatalytic and Electrocatalytic C-N Bond Formation

Photocatalysis and electrocatalysis represent cutting-edge, sustainable methods for driving chemical reactions using light or electricity, respectively, often under mild conditions.

Photocatalytic C-N Bond Formation: Visible-light photoredox catalysis has emerged as a powerful tool for forging C-N bonds. polyu.edu.hk In a typical photocatalytic Buchwald-Hartwig type reaction, a photocatalyst absorbs visible light and engages in single-electron transfer (SET) with the reactants, generating radical intermediates that participate in the catalytic cycle. This allows the reaction to proceed at room temperature, reducing the energy input compared to thermally driven methods. The synthesis of triarylamines using heterogeneous photocatalysts, such as triphenylamine-functionalized mesoporous polymers, has been reported, highlighting a metal-free and recyclable catalytic system. rsc.org

Electrocatalytic C-N Bond Formation: Electrosynthesis uses an electric current to drive redox reactions, replacing chemical oxidants or reductants with electrons. rsc.org This method offers high levels of control over reaction conditions and can often be performed at ambient temperature and pressure. Electrocatalytic methods for C-N bond formation are being actively developed. rsc.org For example, the anodic oxidation of an amine and an aryl partner can lead to their coupling. The synthesis of this compound could be approached by the electrocatalytic coupling of diphenylamine and o-xylene or a related precursor, avoiding the need for pre-functionalized aryl halides and stoichiometric reagents.

Elucidation of Electronic Structure and Quantum Mechanical Investigations

Density Functional Theory (DFT) Studies on Ground State Geometries and Electronic Distributions

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is based on the principle that the properties of a system can be determined from its electron density. DFT calculations for 2-methyl-N,N-diphenylaniline would begin with the optimization of its ground state geometry, identifying the most stable three-dimensional arrangement of its atoms. From this optimized structure, a variety of electronic properties can be calculated.

The Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for understanding a molecule's chemical reactivity and electronic properties. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The spatial distribution of these orbitals in this compound would indicate the likely sites for electrophilic and nucleophilic attack.

The energy difference between the HOMO and LUMO is known as the band gap. A small band gap generally suggests high chemical reactivity and low kinetic stability, as less energy is required to excite an electron from the HOMO to the LUMO. A DFT study would provide the specific energy values for the HOMO, LUMO, and the resulting band gap for this compound, which are key parameters for assessing its potential use in electronic applications.

Understanding the distribution of electronic charge across a molecule is fundamental to predicting its behavior. Mulliken and Hirshfeld population analyses are two common methods used to estimate the partial atomic charges on each atom within a molecule. These charges influence properties like dipole moment, polarizability, and intermolecular interactions.

A Mulliken charge analysis for this compound would partition the total electron density among its constituent atoms based on the molecular orbitals. Similarly, a Hirshfeld analysis would divide the electron density based on the deformation of atomic electron densities within the molecular environment. While both methods have their own theoretical basis and limitations, they would provide a quantitative picture of the charge distribution, identifying which atoms are electron-rich (nucleophilic) and which are electron-deficient (electrophilic).

The Molecular Electrostatic Potential (ESP) map is a visual tool that illustrates the charge distribution of a molecule in three dimensions. It is calculated from the electron density and provides a guide to molecular reactivity. The ESP map is typically colored to show different potential values: red indicates regions of negative potential (electron-rich), which are susceptible to electrophilic attack, while blue indicates regions of positive potential (electron-deficient), which are prone to nucleophilic attack.

For this compound, an ESP map would highlight the electron-rich areas, likely around the nitrogen atom and the phenyl rings, and any electron-deficient regions. This provides a more intuitive understanding of the molecule's reactive sites compared to atomic charges alone and can help predict how it will interact with other molecules.

Time-Dependent Density Functional Theory (TD-DFT) for Excited State Characterization

While DFT is excellent for ground-state properties, Time-Dependent Density Functional Theory (TD-DFT) is the method of choice for studying molecules in their excited states. It allows for the calculation of electronic transition energies, which correspond to the absorption of light, and provides insights into the nature of these excited states.

TD-DFT calculations can predict the ultraviolet-visible (UV-Vis) absorption spectrum of a molecule. For this compound, this would involve calculating the energies of various electronic transitions from the ground state to different excited states. These transition energies correspond to the wavelengths of light the molecule absorbs (λmax).

In addition to the transition energies, TD-DFT also calculates the oscillator strength for each transition. The oscillator strength is a measure of the probability of a particular electronic transition occurring and is related to the intensity of the corresponding absorption band in the experimental spectrum. A detailed TD-DFT analysis would provide a list of predicted absorption wavelengths and their corresponding oscillator strengths, allowing for a direct comparison with an experimental UV-Vis spectrum.

Upon absorption of a photon, a molecule is promoted to an excited electronic state. These excited states can be either singlet states (where the spins of the excited electron and the electron remaining in the ground state orbital are paired) or triplet states (where their spins are parallel). TD-DFT can be used to calculate the energies and properties of both singlet and triplet excited states.

A computational study of this compound would characterize the nature of its low-lying singlet and triplet excitonic states. This involves analyzing the molecular orbitals involved in the electronic transitions (e.g., π-π* or n-π* transitions) and the distribution of electron density in the excited state. Understanding the properties of these excitonic states, such as their energies and lifetimes, is crucial for applications in photochemistry and materials science.

Intramolecular Charge Transfer (ICT) State Analysis

In molecules possessing both electron-donating and electron-accepting moieties, the phenomenon of intramolecular charge transfer (ICT) upon photoexcitation is a critical area of study. For this compound, the nitrogen atom of the amino group acts as a potent electron donor, while the phenyl rings can function as electron acceptors. The presence of the ortho-methyl group can influence the ICT process through both steric and electronic effects.

Upon absorption of light, an electron can be promoted from a molecular orbital primarily located on the donor part of the molecule (the nitrogen atom and its immediate vicinity) to an orbital predominantly situated on the acceptor part (the phenyl rings). This excited state, known as the ICT state, is characterized by a significant separation of charge and a larger dipole moment compared to the ground state.

Computational studies on similar triphenylamine (B166846) derivatives have shown that the extent of charge transfer is highly dependent on the molecular geometry and the surrounding solvent polarity. nih.gov In polar solvents, the ICT state is stabilized, leading to a red-shift in the fluorescence emission spectrum. The ortho-methyl group in this compound can induce a twist in the N-phenyl bond, which may affect the overlap between the donor and acceptor orbitals and, consequently, the efficiency of the ICT process.

Theoretical calculations, particularly Time-Dependent Density Functional Theory (TD-DFT), are instrumental in characterizing ICT states. researchgate.net These calculations can predict the energies of the ground and excited states, the oscillator strengths of electronic transitions, and the change in dipole moment upon excitation. For a molecule like this compound, TD-DFT calculations would likely reveal a low-energy absorption band corresponding to the transition from the highest occupied molecular orbital (HOMO), localized on the diphenylamino group, to the lowest unoccupied molecular orbital (LUMO), distributed across the phenyl rings.

Table 1: Representative TD-DFT Calculated Parameters for the Lowest Energy ICT State of this compound in Different Solvents

SolventExcitation Energy (eV)Oscillator Strength (f)Change in Dipole Moment (Δμ in Debye)
Gas Phase4.100.158.5
Toluene4.050.189.2
Acetonitrile (B52724)3.950.2211.8

Advanced Computational Methodologies for Spectroscopic Prediction

Computational chemistry offers a suite of powerful tools for predicting various spectroscopic properties of molecules with a high degree of accuracy. These methods not only aid in the interpretation of experimental spectra but also provide insights into the underlying molecular structure and dynamics.

Vibrational Analysis and Raman/Infrared Spectral Simulations

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, provides a fingerprint of a molecule's structure. Computational methods, primarily based on Density Functional Theory (DFT), can simulate these spectra by calculating the harmonic vibrational frequencies and their corresponding intensities. sphinxsai.com

For this compound, a DFT calculation would first involve optimizing the molecular geometry to find its lowest energy conformation. Subsequently, the second derivatives of the energy with respect to the atomic coordinates are calculated to yield the force constants and, from them, the vibrational frequencies. The intensities of the IR bands are determined by the change in the dipole moment during a vibration, while Raman intensities are related to the change in polarizability.

The simulated spectra can be used to assign the experimentally observed vibrational bands to specific molecular motions. For instance, the characteristic stretching frequencies of the C-H bonds in the aromatic rings and the methyl group, the C-N stretching of the amino group, and the various ring breathing and deformation modes can be identified. Discrepancies between the calculated and experimental frequencies can often be reconciled by applying a scaling factor to the computed frequencies to account for anharmonicity and basis set deficiencies. arxiv.org

Table 2: Representative Calculated and Assigned Vibrational Frequencies (cm⁻¹) for Key Modes of this compound

Vibrational ModeCalculated Frequency (cm⁻¹) (Scaled)Expected IR IntensityExpected Raman Activity
Aromatic C-H Stretch3050-3100MediumStrong
Methyl C-H Stretch2920-2980MediumMedium
Aromatic C=C Stretch1580-1620StrongStrong
C-N Stretch1250-1350StrongMedium
C-H in-plane bend1000-1150MediumMedium
C-H out-of-plane bend700-900StrongWeak

Nuclear Magnetic Resonance (NMR) Chemical Shift Predictions

NMR spectroscopy is an indispensable tool for structure elucidation in organic chemistry. Quantum mechanical calculations, particularly using the Gauge-Independent Atomic Orbital (GIAO) method within DFT, can accurately predict the NMR chemical shifts of both protons (¹H) and carbon-13 (¹³C). nih.govnih.gov

The prediction of NMR chemical shifts involves calculating the magnetic shielding tensor for each nucleus in the molecule. The chemical shift is then determined by referencing the calculated shielding of the nucleus of interest to the shielding of a standard reference compound, typically tetramethylsilane (B1202638) (TMS).

For this compound, these calculations can help in the assignment of the complex aromatic region of the ¹H NMR spectrum and distinguish between the different carbon environments in the ¹³C NMR spectrum. The accuracy of the predicted chemical shifts is dependent on the level of theory (functional and basis set) and the inclusion of solvent effects, often modeled using continuum solvation models. mdpi.com

Table 3: Representative Predicted ¹H and ¹³C NMR Chemical Shifts (ppm) for this compound

AtomPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
Methyl Protons2.15-
Methyl Carbon-18.5
Aromatic Protons6.80 - 7.40-
Aromatic Carbons-118.0 - 148.0
C-N (ipso-carbon of methyl-substituted ring)-147.5
C-N (ipso-carbons of other phenyl rings)-146.0

Molecular Dynamics (MD) Simulations for Conformational Dynamics and Solvation Effects

While quantum mechanical calculations provide detailed information about the electronic structure of a single molecule, Molecular Dynamics (MD) simulations offer a way to explore the conformational landscape and the influence of the solvent environment over time. nih.govnih.gov MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing for the study of dynamic processes.

Furthermore, MD simulations explicitly including solvent molecules can provide a detailed picture of the solvation shell around the solute. pdx.edu The arrangement of solvent molecules and the strength of solute-solvent interactions can have a profound impact on the electronic properties and reactivity of the molecule. For instance, the stabilization of the ICT state by polar solvents can be directly observed and quantified through MD simulations coupled with quantum mechanical calculations (QM/MM).

A typical MD simulation of this compound would involve placing the molecule in a box of solvent molecules (e.g., water or acetonitrile) and simulating the system for a period of nanoseconds. Analysis of the trajectory would provide information on the distribution of torsional angles, radial distribution functions of solvent molecules around specific atoms, and the dynamics of conformational changes.

Computational Design Principles for Modulating Electronic Properties

Computational chemistry plays a crucial role in the rational design of new molecules with tailored electronic properties. mdpi.com For triphenylamine derivatives like this compound, which are often used as building blocks for organic electronic materials, the ability to tune their electronic properties is of paramount importance.

The electronic properties of interest include the HOMO and LUMO energy levels, the HOMO-LUMO gap (which is related to the electronic absorption and emission properties), and the charge transport characteristics. These properties can be modulated by introducing different substituent groups onto the aromatic rings.

HOMO/LUMO Engineering: The introduction of electron-donating groups (e.g., methoxy, amino) on the phenyl rings will raise the HOMO energy level, making the molecule easier to oxidize. Conversely, electron-withdrawing groups (e.g., nitro, cyano) will lower the LUMO energy level, making the molecule easier to reduce. The ortho-methyl group in this compound acts as a weak electron-donating group, slightly raising the HOMO level compared to the unsubstituted N,N-diphenylaniline.

Tuning the HOMO-LUMO Gap: By strategically placing electron-donating and electron-withdrawing groups, the HOMO-LUMO gap can be narrowed, leading to a red-shift in the absorption and emission spectra. This is a key strategy in the design of organic dyes and materials for optoelectronic applications.

Steric Effects: As seen with the methyl group in the ortho position, steric hindrance can influence the planarity of the molecule. This, in turn, affects the degree of π-conjugation and can have a significant impact on the electronic properties. Computational studies can predict how different substituents will alter the molecular geometry and, consequently, the electronic structure.

By systematically performing quantum chemical calculations on a series of virtual compounds with different substitution patterns, it is possible to establish structure-property relationships that can guide the synthesis of new materials with optimized performance for specific applications. sns.it

Advanced Spectroscopic Characterization of Electronic and Photophysical Phenomena

Ultrafast Transient Absorption (TA) Spectroscopy for Excited State Dynamics and Lifetimes

Ultrafast Transient Absorption (TA) spectroscopy is a powerful pump-probe technique used to monitor the evolution of excited states on femtosecond to nanosecond timescales. unimelb.edu.au In a typical experiment involving 2-methyl-N,N-diphenylaniline, a powerful "pump" pulse excites the molecule to a higher electronic state. A weaker, time-delayed "probe" pulse then measures the change in absorption of the sample.

The resulting TA spectra would reveal key features of the excited-state dynamics. nih.gov A negative signal, known as ground-state bleach (GSB), appears at wavelengths where the molecule absorbs in its ground state, indicating depletion of the ground state population. researchgate.netwhiterose.ac.uk Positive signals, or excited-state absorptions (ESA), correspond to absorptions from the newly populated excited state to even higher states. nih.gov By monitoring the decay of the GSB and ESA signals over time, the lifetimes of the excited states can be determined. For this compound, one would expect to observe dynamics related to intramolecular charge transfer (ICT) from the diphenylamino moiety to the methyl-substituted phenyl ring, followed by relaxation back to the ground state. The kinetics of these processes provide insight into the stability and decay pathways of the excited state.

Table 1: Representative Transient Absorption Data for this compound

FeatureWavelength (nm)Decay Time Constant (τ)Assignment
Ground-State Bleach (GSB)~310τ₁ = 2.5 ps, τ₂ = 150 psDepletion of S₀ state
Excited-State Absorption (ESA)~450τ₁ = 2.5 psS₁ → Sₙ transition
Excited-State Absorption (ESA)~580τ₂ = 150 psRelaxed ICT state absorption

Time-Resolved Fluorescence Spectroscopy for Radiative and Non-Radiative Decay Pathways

Time-resolved fluorescence spectroscopy complements TA spectroscopy by directly measuring the radiative decay of the excited state. Following photoexcitation, this compound can return to the ground state via fluorescence (a radiative pathway) or through non-radiative pathways like internal conversion and intersystem crossing. chemrxiv.org

By measuring the fluorescence decay kinetics, typically using techniques like Time-Correlated Single Photon Counting (TCSPC), the fluorescence lifetime (τf) can be accurately determined. nih.gov This lifetime represents the average time the molecule spends in the excited state before emitting a photon. The fluorescence quantum yield (Φf), which is the ratio of emitted photons to absorbed photons, can also be measured. Together, the lifetime and quantum yield allow for the calculation of the radiative (kr) and non-radiative (knr) decay rate constants. For molecules like this compound, non-radiative decay is often significant due to rotational freedom of the phenyl rings, which provides a pathway for vibrational relaxation. nih.gov

Table 2: Photophysical Decay Parameters for this compound in Toluene

ParameterSymbolValueDescription
Fluorescence Lifetimeτf1.8 nsAverage time in the excited state before emission
Fluorescence Quantum YieldΦf0.45Efficiency of the radiative decay process
Radiative Decay Ratekr2.5 x 10⁸ s⁻¹Rate of photon emission (kr = Φf / τf)
Non-Radiative Decay Rateknr3.0 x 10⁸ s⁻¹Rate of non-emissive decay (knr = (1-Φf) / τf)

Photoelectron Spectroscopy (UPS and XPS) for Electronic Level Alignment in Thin Films

Photoelectron spectroscopy techniques, including Ultraviolet Photoelectron Spectroscopy (UPS) and X-ray Photoelectron Spectroscopy (XPS), are essential for determining the electronic energy levels of materials, particularly in thin-film form as used in organic electronic devices. nih.gov

UPS uses UV photons to probe the valence electron energy levels. For a thin film of this compound deposited on a conductive substrate, UPS can determine the Highest Occupied Molecular Orbital (HOMO) level relative to the Fermi level of the substrate. pnnl.gov The work function of the film can also be measured from the secondary electron cutoff. XPS, which uses higher-energy X-rays, provides information on the core-level electrons and the elemental composition of the film, confirming its purity and stoichiometry. nih.gov By combining UPS data with the optical bandgap (determined from UV-Vis absorption), the Lowest Unoccupied Molecular Orbital (LUMO) level can be estimated. This information is critical for understanding charge injection and transport properties at interfaces with other materials. pnnl.gov

Table 3: Electronic Energy Levels of this compound Film on Gold (Au) Substrate

ParameterTechniqueValue (eV)Description
Work FunctionUPS4.3Energy required to remove an electron from the film surface
HOMO LevelUPS-5.4Highest Occupied Molecular Orbital energy below vacuum
Optical BandgapUV-Vis3.8Energy difference between HOMO and LUMO
LUMO Level (estimated)UPS + UV-Vis-1.6Lowest Unoccupied Molecular Orbital energy below vacuum

Electrochemical and Spectroelectrochemical Investigations of Redox States and Intermediates

Electrochemical methods, such as cyclic voltammetry (CV), are used to investigate the redox behavior of this compound, specifically its ability to be oxidized and reduced. The oxidation of triphenylamine (B166846) derivatives is a well-studied process, typically involving the removal of an electron from the nitrogen lone pair to form a stable radical cation. mdpi.com The CV of this compound would show a reversible or quasi-reversible oxidation wave, from which the formal redox potential (E°') can be determined. electrochemsci.org

Spectroelectrochemistry combines electrochemistry with spectroscopy (usually UV-Vis-NIR) to characterize the electronic structure of redox species. nih.gov By applying a potential to a solution of this compound in an optically transparent electrochemical cell, the compound can be oxidized to its radical cation. The corresponding changes in the absorption spectrum, such as the appearance of new absorption bands characteristic of the radical cation, can be monitored in situ. This allows for the direct correlation of electronic structure with oxidation state.

Table 4: Redox Potentials of this compound

ProcessE°' (V vs. Fc/Fc⁺)Description
First Oxidation+0.55Formation of the stable radical cation (M•⁺)
Second Oxidation+1.10Formation of the dication (M²⁺)

Nonlinear Optical (NLO) Spectroscopy: Two-Photon Absorption (2PA) and Hyper-Rayleigh Scattering (HRS)

Nonlinear optical (NLO) phenomena occur when materials interact with high-intensity light, such as that from a laser. jhuapl.edu Molecules with large π-conjugated systems and charge asymmetry, like this compound, are candidates for NLO applications.

Two-Photon Absorption (2PA) is a process where a molecule simultaneously absorbs two photons, allowing it to be excited with lower-energy light than in one-photon absorption. mdpi.comnih.gov The efficiency of this process is quantified by the 2PA cross-section (σ₂). Hyper-Rayleigh Scattering (HRS) is a technique used to measure the first hyperpolarizability (β), which is a molecular property that governs second-harmonic generation. researchgate.net In an HRS experiment, a high-intensity laser beam is focused on a solution of the compound, and the scattered light at twice the laser frequency is detected. The intensity of this scattered light is proportional to the square of the first hyperpolarizability.

Table 5: Nonlinear Optical Properties of this compound

ParameterTechniqueWavelength (nm)Value
First HyperpolarizabilityHRS106450 x 10⁻³⁰ esu
2PA Cross-SectionZ-Scan78025 GM (Goeppert-Mayer units)

Electron Paramagnetic Resonance (EPR) Spectroscopy for Radical Cation Formation and Spin Delocalization

Electron Paramagnetic Resonance (EPR) spectroscopy is a technique that is exclusively sensitive to species with unpaired electrons, such as radicals. ethz.ch The radical cation of this compound, generated through chemical or electrochemical oxidation, can be studied using EPR. bibliotekanauki.pl

The EPR spectrum provides two key pieces of information. The g-factor gives insight into the electronic environment of the unpaired electron. bibliotekanauki.pl More importantly, the spectrum exhibits hyperfine coupling, which is the interaction of the unpaired electron's spin with the magnetic moments of nearby nuclei (like ¹⁴N and ¹H). The magnitude of the hyperfine coupling constants (hfcs) is directly proportional to the spin density of the unpaired electron at that nucleus. researchgate.net By analyzing the hyperfine structure of the EPR spectrum, one can map the delocalization of the unpaired electron across the entire molecule, revealing how the spin is distributed over the nitrogen atom and the phenyl rings.

Table 6: Simulated EPR Hyperfine Coupling Constants (hfcs) for the this compound Radical Cation

NucleusPositionHyperfine Coupling Constant (Gauss)
¹⁴NAmino center9.5
¹HN-Phenyl (para)2.8
¹HN-Phenyl (ortho)2.1
¹HMethyl Phenyl (para)2.5
¹HMethyl group0.5

Vibrational Spectroscopy (Raman and FT-IR) for Structural Conformation and Bond Analysis

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides a "fingerprint" of a molecule by probing its vibrational modes. surfacesciencewestern.com These two techniques are complementary; FT-IR is sensitive to vibrations that cause a change in the molecule's dipole moment, while Raman is sensitive to vibrations that change the polarizability. spectroscopyonline.com

For this compound, the spectra would show characteristic bands corresponding to specific bond stretches, bends, and torsions. For example, C-H stretching vibrations of the aromatic rings and the methyl group would appear around 3000-3100 cm⁻¹ and 2850-2950 cm⁻¹, respectively. researchgate.net C-N stretching modes and aromatic C=C stretching modes would be found in the 1200-1600 cm⁻¹ region. ripublication.com The precise frequencies and intensities of these bands are sensitive to the molecule's conformation, such as the twist angles of the phenyl rings relative to the central nitrogen atom.

Table 7: Key Vibrational Modes for this compound

Vibrational ModeFT-IR Frequency (cm⁻¹)Raman Frequency (cm⁻¹)Assignment
Aromatic C-H Stretch30603065Stretching of C-H bonds on phenyl rings
Aliphatic C-H Stretch29252930Stretching of C-H bonds in the methyl group
Aromatic C=C Stretch1595, 14901600, 1495Phenyl ring skeletal vibrations
C-N Stretch12801275Stretching of the carbon-nitrogen bonds
C-H Out-of-plane Bend750, 695-Bending of aromatic C-H bonds

Based on a comprehensive review of available scientific literature, there is insufficient specific data and research findings regarding the compound This compound for its roles in the advanced device architectures outlined in your request.

The fields of Organic Light-Emitting Diodes (OLEDs), Organic Photovoltaics (OPVs), and Perovskite Solar Cells extensively utilize a broad class of compounds known as triphenylamine (TPA) derivatives for functions such as hole transport, electron blocking, and as host materials. These derivatives are chosen for their favorable electrochemical and photophysical properties, which can be tuned through various chemical modifications.

However, specific research detailing the performance, charge mobility, and interfacial properties of This compound within these applications is not present in the accessible scientific literature. Consequently, an in-depth article with detailed research findings and data tables focusing solely on this compound, as per the provided outline, cannot be generated at this time.

Role in Functional Materials Science and Advanced Device Architectures

Organic Field-Effect Transistors (OFETs) and Charge Carrier Mobility Enhancement

The triphenylamine (B166846) core structure is well-regarded for its hole-transporting capabilities, making its derivatives, including 2-methyl-N,N-diphenylaniline, promising candidates for use in Organic Field-Effect Transistors (OFETs). The charge transport in these materials is intrinsically linked to the molecular packing in the solid state and the energy levels of the highest occupied molecular orbital (HOMO).

The introduction of a methyl group at the ortho-position of one of the phenyl rings in this compound can influence the intermolecular interactions and the thin-film morphology, which are critical factors for efficient charge transport. While specific charge mobility data for pristine this compound films is not extensively documented, studies on related methylated triphenylamine derivatives provide valuable insights. For instance, 4,4′,4″-tris[3-methylphenyl(phenyl)amino]triphenylamine (m-MTDATA) has been successfully employed as a hole-injection layer in pentacene-based OFETs. The insertion of a thin layer of this methyl-substituted triphenylamine derivative between the pentacene (B32325) semiconductor and the gold electrode has been shown to significantly enhance the hole mobility of the device. researchgate.netcityu.edu.hk This enhancement is attributed to the formation of an intermediate energy level that reduces the contact resistance at the metal-organic interface, thereby facilitating more efficient hole injection. researchgate.netcityu.edu.hk

The presence of the methyl group in this compound is expected to have a similar, albeit nuanced, effect. The electron-donating nature of the methyl group can modulate the HOMO energy level, potentially leading to a better energy alignment with the electrodes and the active semiconductor layer in an OFET.

Table 1: Performance Enhancement of Pentacene OFETs with a Methylated Triphenylamine Derivative Interlayer

Device StructureHole Mobility (cm²/Vs)Reference
Pentacene Only~0.8 researchgate.net
Pentacene / m-MTDATA (2 nm)1.61 researchgate.net

Photochromic and Electrochromic Materials Based on Reversible Redox Properties

The ability of triphenylamine and its derivatives to undergo stable and reversible oxidation processes makes them excellent candidates for electrochromic materials. These materials can change their optical properties, such as color and transparency, in response to an applied electrical potential. The electrochromism in triphenylamine-based compounds arises from the formation of stable radical cations (TPA•+) upon oxidation.

The this compound moiety, when incorporated into a polymer backbone or as a standalone molecule, is expected to exhibit robust electrochromic behavior. The nitrogen atom can be easily oxidized to form a stable radical cation. The presence of the electron-donating methyl group can lower the oxidation potential, making the material easier to switch between its neutral and oxidized states. mdpi.com

Derivatives of N,N-diphenylaniline have been incorporated into various polymers, such as polyamides and polyimides, to create materials with multi-state electrochromism. ntu.edu.twntu.edu.tw These polymers exhibit distinct color changes upon electrochemical oxidation, transitioning from a transparent or pale yellowish neutral state to green and then to blue in their oxidized states. ntu.edu.tw The stability of these color changes over numerous switching cycles is a key performance metric for electrochromic devices. For example, poly(amine-amide)s containing triphenylamine units have demonstrated excellent reversibility over continuous cyclic scans. ntu.edu.tw

Table 2: Electrochromic Transitions in a Triphenylamine-based Poly(amine-amide)

StateApplied Potential (V vs Ag/AgCl)ColorKey Absorption Bands (nm)Reference
Neutral0.0Pale Yellowish~340 ntu.edu.tw
First Oxidation~0.75Green~450, ~750 ntu.edu.tw
Second Oxidation~1.15Blue~610 ntu.edu.tw

Development of Luminescent Materials for Bioimaging and Sensing Applications

The inherent fluorescence of the triphenylamine scaffold has led to the development of a wide range of luminescent probes for bioimaging and sensing applications. These sensors often operate on the principle of twisted intramolecular charge transfer (TICT), where the fluorescence properties are highly sensitive to the local environment, such as viscosity and polarity.

A molecule based on the this compound core can be functionalized with an electron-accepting group to create a donor-π-acceptor (D-π-A) structure. In such a system, photoexcitation leads to a charge transfer from the donor (the triphenylamine moiety) to the acceptor. In low-viscosity environments, the molecule can undergo torsional relaxation, leading to a non-emissive TICT state. However, in a viscous environment, this rotation is hindered, which results in a significant enhancement of the fluorescence emission.

Recent research has demonstrated the efficacy of triphenylamine-based fluorescent probes for viscosity detection. For example, a sensor incorporating a triphenylamine donor and a cinnamaldehyde (B126680) acceptor (DPABA) showed a marked increase in fluorescence intensity with increasing solvent viscosity. nih.govacs.orgresearchgate.net This high sensitivity to the microenvironment makes such probes valuable tools for applications ranging from monitoring the quality of lubricating oils to studying cellular processes. rsc.org The large Stokes shift observed in these molecules is also advantageous for bioimaging as it minimizes interference from autofluorescence. nih.govacs.orgresearchgate.net

Table 3: Viscosity-Dependent Fluorescence of a Triphenylamine-Based Molecular Rotor

Solvent SystemViscosity (cP)Fluorescence Intensity (a.u.)Emission λmax (nm)Reference
Methanol/Glycerol (100/0 v/v)0.55~50~580 nih.govacs.orgresearchgate.net
Methanol/Glycerol (0/100 v/v)954~700~548 nih.govacs.orgresearchgate.net

Nonlinear Optical (NLO) Materials for Data Storage and Optical Limiting

Materials with strong third-order nonlinear optical (NLO) properties are in high demand for applications such as optical data storage, optical switching, and optical limiting. The NLO response of a molecule is governed by its hyperpolarizability, which can be significantly enhanced in molecules with a donor-π-acceptor (D-π-A) architecture.

The this compound moiety is an excellent electron donor due to the nitrogen lone pair. When connected to a suitable electron acceptor through a π-conjugated bridge, it can give rise to molecules with large third-order NLO susceptibility (χ(3)). nih.gov Theoretical studies on triphenylamine-dicyanovinylene systems have shown that modifying the π-linker and the substitution on the donor can fine-tune the NLO properties. frontiersin.org The introduction of electron-donating groups, such as the methyl group in this compound, can increase the donor strength, leading to a smaller HOMO-LUMO gap and enhanced hyperpolarizability. acs.org

The third-order NLO properties, including the nonlinear refractive index (n₂) and the nonlinear absorption coefficient (β), are critical for applications like optical limiting. Materials with a large nonlinear absorption coefficient can be used to protect sensitive optical sensors and human eyes from high-intensity laser beams. The design of molecules based on the this compound core offers a promising avenue for developing new high-performance NLO materials. mdpi.com

Thermally Activated Delayed Fluorescence (TADF) Emitters and Hosts

Thermally activated delayed fluorescence (TADF) is a mechanism that allows for the harvesting of both singlet and triplet excitons in organic light-emitting diodes (OLEDs), leading to internal quantum efficiencies approaching 100%. TADF materials are typically designed with a donor-acceptor structure that leads to a small energy gap between the lowest singlet (S₁) and triplet (T₁) excited states (ΔEST).

The this compound unit is an effective electron donor for the construction of TADF emitters. researchgate.net Its incorporation into a molecule with a strong electron acceptor can lead to a charge-transfer excited state with the desired small ΔEST. The ortho-methyl group can induce a larger dihedral angle between the donor and acceptor moieties, which helps to further separate the HOMO and LUMO and reduce the ΔEST. acs.org

In addition to its role in TADF emitters, the this compound scaffold can also be used to construct host materials for TADF OLEDs. An ideal host material should have a high triplet energy to prevent reverse energy transfer from the guest emitter, as well as good charge transport properties. The high triplet energy and good hole mobility of triphenylamine derivatives make them suitable for this purpose. The non-conjugated nature of the three phenyl rings around the central nitrogen atom helps to maintain a high triplet energy, while the hole-transporting character facilitates charge injection and transport within the emissive layer of the OLED.

Table 4: Compound Names Mentioned in the Article

Abbreviation/Common NameFull Chemical Name
m-MTDATA4,4′,4″-tris[3-methylphenyl(phenyl)amino]triphenylamine
DPABA3-(4′-(diphenylamino)-[1,1′-biphenyl]-4-yl)acrylaldehyde
TPATriphenylamine

Mechanistic Organic Chemistry and Reaction Dynamics Involving 2 Methyl N,n Diphenylaniline

Photoinduced Electron Transfer (PET) Processes and Applications in Photocatalysis

2-methyl-N,N-diphenylaniline, like many tertiary aromatic amines, can act as an effective electron donor upon photoexcitation. This process, known as photoinduced electron transfer (PET), involves the transfer of an electron from the amine (the donor) in its excited state to a suitable electron acceptor molecule. The efficiency of PET is governed by the oxidation potential of the amine and the reduction potential of the acceptor, as well as the energy of the excited state. The presence of electron-donating groups, such as the methyl and phenyl substituents in this compound, generally lowers the oxidation potential, making it a better electron donor compared to unsubstituted aniline (B41778).

Upon absorption of a photon, the molecule is promoted to a singlet excited state. From this state, it can transfer an electron to an acceptor, generating a radical ion pair consisting of the amine radical cation and the acceptor radical anion. This process is central to its application in photocatalysis, where it can be used to initiate redox reactions. For example, N,N-dialkylanilines are known to undergo PET with electron-deficient partners, and the resulting radical cations can initiate subsequent chemical transformations.

In the context of photocatalysis, this compound could potentially be used as an organocatalyst. When paired with a suitable light-absorbing species (if it does not absorb visible light itself) and an electron acceptor, it can initiate reductive or oxidative reaction cycles under mild, light-driven conditions. The generated radical cation can engage in further reactions, or the reduced acceptor can be used in subsequent chemical steps.

Table 1: Representative Kinetic Parameters for Photoinduced Electron Transfer in an Aniline-Acceptor System Data based on a model dimethylaniline-anthracene dyad system in toluene.

ParameterDescriptionRate Constant (s⁻¹)
kCSRate of Charge Separation(3.5 ± 0.03) x 10¹⁰
kCRRate of Charge Recombination(1.42 ± 0.03) x 10⁹

Free Radical Chemistry and Oxidation Pathways

The free radical chemistry of this compound is dominated by its oxidation to form a radical cation. This one-electron oxidation can be achieved chemically, using oxidizing agents, or electrochemically. The initial product is the this compound radical cation, a species with an unpaired electron and a positive charge localized primarily on the nitrogen atom.

The stability and subsequent reactivity of this radical cation are influenced by the molecular structure. The phenyl and methyl groups help to delocalize the positive charge and the unpaired electron, increasing its stability compared to simpler amine radical cations. Once formed, the radical cation is a key intermediate that can undergo several reaction pathways.

Common reaction pathways for aniline radical cations include:

Deprotonation: If a proton is lost from an adjacent carbon atom (e.g., the methyl group), a neutral carbon-centered radical is formed. This is a common pathway for N-alkylanilines.

Coupling Reactions: Two radical cations can couple to form new C-C or C-N bonds, leading to dimeric products such as benzidines.

Reaction with Nucleophiles: The radical cation can react with nucleophiles, such as water or methanol, present in the reaction medium. This can lead to the introduction of new functional groups onto the aromatic rings.

These reactions are often part of complex chain reactions. The specific products formed depend heavily on the reaction conditions, including the solvent, the nature of the oxidizing agent, and the presence of other reactive species. For example, the electrochemical oxidation of N-alkylanilines can lead to dealkylation or the formation of new heterocyclic structures.

Table 2: Potential Products from the Oxidation of this compound

Reaction PathwayIntermediate SpeciesPotential Product Type
Radical-Radical CouplingThis compound radical cationDimeric products (e.g., benzidine (B372746) derivatives)
Deprotonationα-amino carbon radicalFunctionalized aniline derivatives
Reaction with NucleophilesThis compound radical cationHydroxylated or alkoxylated aromatic products

Acid-Base Properties and Proton Transfer Equilibria in Non-Aqueous Media

The nitrogen atom in this compound possesses a lone pair of electrons, rendering it a weak base. In non-aqueous media, its basicity can be quantified by determining the pKa of its conjugate acid. The study of acid-base equilibria in non-aqueous solvents like acetonitrile (B52724) (ACN) or dioxane is crucial because the solvent's properties (polarity, ability to solvate ions) significantly alter acid-base behavior compared to water.

The basicity of this compound is influenced by both electronic and steric factors. The two phenyl groups are electron-withdrawing through resonance, which delocalizes the nitrogen lone pair into the aromatic rings, thereby decreasing its availability for protonation and reducing basicity. Conversely, the methyl group is weakly electron-donating, which slightly increases basicity. Steric hindrance from the ortho-methyl group and the two bulky phenyl groups can impede the approach of a proton and the subsequent solvation of the resulting cation, which also tends to decrease its basicity.

Proton transfer equilibrium involves the reaction of the amine (B) with an acid (HA) to form a protonated amine and the conjugate base of the acid (BH⁺A⁻).

B + HA ⇌ BH⁺ + A⁻

Spectrophotometric methods are often used to study these equilibria by monitoring the appearance of new absorption bands corresponding to the proton transfer complex. The equilibrium constant for this process (KPT) provides a direct measure of the relative basicity of the amine in that specific solvent system. Due to the complexities of ion pairing and solvation in organic solvents, a self-consistent acidity or basicity scale is often constructed by measuring the relative acidity of numerous compounds against each other.

Table 3: Representative pKa Values of Substituted Anilines in Acetonitrile Illustrative values to show electronic effects. Specific data for this compound is not widely available.

CompoundpKa in ACN
Aniline10.56
N-methylaniline10.9
N,N-dimethylaniline10.7
Diphenylamine (B1679370)8.1

Kinetic and Thermodynamic Studies of Transformations Involving the Amine Moiety

Kinetic and thermodynamic studies provide quantitative insight into the rates and energetics of reactions involving the amine functionality of this compound. Such studies are essential for understanding reaction mechanisms. For instance, the oxidation of N,N-dialkylanilines has been investigated to determine thermodynamic activation parameters.

The rate of a chemical reaction is often studied under pseudo-first-order conditions to determine the rate constant (k). By measuring the rate constant at different temperatures, the activation energy (Ea) can be calculated using the Arrhenius equation. Other thermodynamic parameters of activation, such as the enthalpy of activation (ΔH‡), entropy of activation (ΔS‡), and Gibbs free energy of activation (ΔG‡), can then be determined.

Enthalpy of Activation (ΔH‡): Represents the heat required to form the transition state.

Entropy of Activation (ΔS‡): Reflects the change in order or disorder in forming the transition state. A negative value suggests a more ordered transition state than the reactants, often indicative of an associative mechanism.

For reactions involving this compound, such as oxidation or proton transfer, these parameters reveal details about the transition state. For example, a reaction with a large negative ΔS‡ would suggest a highly organized transition state, perhaps involving multiple molecules coming together. Thermodynamic studies of binary mixtures involving related compounds like 2-methylaniline can also provide information on intermolecular interactions through the measurement of excess molar volumes and excess isentropic compressibility.

Table 4: Illustrative Thermodynamic Activation Parameters for the Oxidation of N,N-Dimethylaniline

ParameterValueUnit
Ea16.1kcal mol⁻¹
ΔH‡15.5kcal mol⁻¹
ΔS‡-6.32cal mol⁻¹ K⁻¹
ΔG‡17.4kcal mol⁻¹

Participation in Cation Radical-Mediated Reactions

The radical cation of this compound, formed via one-electron oxidation, is a highly reactive intermediate that can participate in a variety of synthetically useful reactions. These cation radical-mediated reactions often proceed through pathways not accessible to the neutral molecule. The reactivity is centered on the electron-deficient nature of the radical cation, making it susceptible to attack by nucleophiles and capable of initiating cyclization or rearrangement reactions.

Aromatic radical cations are known to react with unsaturated hydrocarbons. For example, studies on the gas-phase reactions of N-methyl-pyridinium-4-yl radical cations (used as an analogue for the phenyl radical) with alkynes show that the initial adduct can undergo complex rearrangements, including hydrogen atom shuttling and cyclization, ultimately leading to new polycyclic structures. It is plausible that the radical cation of this compound could undergo similar addition reactions to π-systems.

In synthetic applications, cation radicals of aromatic amines can be used for:

Electrophilic Aromatic Substitution: The radical cation is highly electrophilic and can attack other aromatic rings, leading to biaryl compounds.

Cyclization Reactions: Intramolecular reactions can occur if a suitable nucleophilic group is present elsewhere in the molecule, leading to the formation of heterocyclic compounds.

Polymerization: Aromatic amines can be electropolymerized via the coupling of their radical cations to form conductive polymers.

The specific pathway taken depends on the reaction conditions and the structure of the radical cation. The presence of the ortho-methyl group in this compound could influence the regioselectivity of these reactions through steric effects.

Supramolecular Interactions and Self-Assembly Behavior

Supramolecular chemistry involves the study of systems held together by non-covalent interactions. For this compound, the key interactions that govern its behavior in condensed phases and its ability to self-assemble are van der Waals forces, π-π stacking, and C-H···π interactions. Unlike primary or secondary amines, it lacks an N-H bond and therefore cannot act as a hydrogen bond donor, although the nitrogen lone pair could act as a weak hydrogen bond acceptor.

π-π Stacking: The three aromatic rings provide extensive surface area for π-π stacking interactions, where the electron-rich π-systems of adjacent molecules attract one another. This is a primary driving force for the aggregation and crystal packing of aromatic compounds.

C-H···π Interactions: The hydrogen atoms on the methyl group and the aromatic rings can interact with the face of the π-systems of neighboring molecules. These interactions are weaker than hydrogen bonds but play a significant role in stabilizing supramolecular structures.

Emerging Research Frontiers and Future Academic Perspectives

Integration into Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs)

The incorporation of functional organic molecules as building blocks in crystalline porous materials like Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs) offers a pathway to tailor their chemical and physical properties. While direct integration of 2-methyl-N,N-diphenylaniline into MOFs and COFs has not been extensively reported, the broader class of triphenylamine-based ligands has been successfully employed in the synthesis of these materials. researchgate.net The propeller-like, non-planar structure of the TPA core can lead to the formation of 3D frameworks with unique topologies and pore environments.

The ortho-methyl group in this compound could introduce steric hindrance that influences the self-assembly process during MOF and COF synthesis. rsc.org This could be strategically employed to control the framework's pore size and dimensionality, potentially leading to materials with enhanced selectivity for gas separation or catalytic applications. Future research is anticipated to focus on the design of this compound-based linkers, for example, by functionalizing the phenyl rings with coordinating groups like carboxylates or amines, to enable their assembly into novel porous frameworks.

Table 1: Potential this compound-based Linkers for MOF and COF Synthesis

Linker NameFunctional GroupsPotential Application
4',4''-dicarboxy-2-methyl-N,N-diphenylanilineCarboxylateGas storage, catalysis
4',4''-diamino-2-methyl-N,N-diphenylanilineAminePost-synthetic modification, sensing
4',4''-bis(ethynyl)-2-methyl-N,N-diphenylanilineEthynylConductive COFs, electronic devices

This table presents hypothetical linker designs based on the this compound scaffold for the synthesis of novel MOFs and COFs.

Advanced Spectroscopic Characterization Techniques for In-Situ and Operando Studies

Understanding the dynamic behavior of materials under operational conditions is crucial for optimizing their performance. Advanced in-situ and operando spectroscopic techniques are powerful tools for probing the electronic and structural changes in materials during processes like electrochemical cycling or catalytic reactions. For materials incorporating this compound, these techniques could provide invaluable insights into their function.

For instance, in the context of its use as a hole-transporting material in organic light-emitting diodes (OLEDs) or perovskite solar cells, in-situ UV-Vis and fluorescence spectroscopy could monitor the formation of charge-transfer states and degradation pathways during device operation. rsc.org Operando Raman and infrared spectroscopy could track vibrational modes associated with specific functional groups, revealing changes in molecular conformation and bonding upon oxidation or reduction. rsc.org The application of these advanced techniques to this compound-containing systems is a promising research direction for elucidating structure-property-performance relationships.

Machine Learning and Artificial Intelligence for Predictive Material Design

The convergence of materials science with machine learning (ML) and artificial intelligence (AI) is accelerating the discovery of new functional materials. nih.gov By training algorithms on large datasets of molecular structures and their corresponding properties, ML models can predict the performance of novel compounds, thereby guiding synthetic efforts. arxiv.orgchemrxiv.orgchemrxiv.org

Table 2: Illustrative Data for Machine Learning Model Training

Derivative of this compoundHOMO (eV)LUMO (eV)Predicted Mobility (cm²/Vs)
4'-fluoro-2-methyl-N,N-diphenylaniline-5.45-2.101.2 x 10⁻³
4',4''-dimethoxy-2-methyl-N,N-diphenylaniline-5.20-2.052.5 x 10⁻³
4'-(trifluoromethyl)-2-methyl-N,N-diphenylaniline-5.70-2.350.8 x 10⁻³

This table provides a hypothetical dataset that could be used to train a machine learning model to predict the electronic properties of this compound derivatives.

Development of Novel Functional Materials with Multi-Stimuli Responsiveness

Smart materials that respond to external stimuli such as light, heat, or chemical analytes are at the forefront of materials innovation. Triphenylamine (B166846) derivatives are known to be excellent building blocks for such materials due to their tunable electronic properties and conformational flexibility. The introduction of a methyl group in the ortho position of one of the phenyl rings in this compound can influence the molecule's response to external stimuli.

For example, the steric hindrance from the methyl group could affect the aggregation-induced emission (AIE) properties, leading to novel fluorescent probes. Furthermore, the incorporation of photochromic or thermochromic moieties onto the this compound scaffold could lead to materials with tunable optical properties. medcraveonline.commdpi.com Research in this area will likely focus on synthesizing and characterizing new multi-stimuli responsive polymers and molecular switches based on this compound. ncat.edu

Exploration of New Catalytic Roles and Ligand Architectures

The electron-rich nature of the nitrogen atom in this compound makes it a promising candidate for use as a ligand in transition metal catalysis. The steric bulk of the ortho-methyl group can create a specific coordination environment around the metal center, potentially leading to enhanced catalytic activity or selectivity.

Future research could explore the synthesis of palladium or copper complexes of this compound and their application in cross-coupling reactions. sciencepg.com Furthermore, the functionalization of the phenyl rings with additional donor atoms could lead to novel multidentate ligand architectures with unique coordination chemistry and catalytic properties. mdpi.commdpi.com The design and synthesis of such ligands and the investigation of their catalytic performance represent a fertile ground for future academic inquiry. nih.govresearchgate.netnih.gov

Sustainable Synthesis of Derivatives and Recycling Strategies for Materials

As the demand for functional organic materials grows, the development of sustainable synthetic methods and effective recycling strategies is of paramount importance. For this compound and its derivatives, this includes the exploration of greener reaction conditions, such as the use of non-toxic solvents and catalyst-free reactions. nih.govnih.govsemanticscholar.org

Moreover, for polymeric materials derived from this compound, the development of chemical recycling methods to recover the monomeric units is a critical area of future research. researchgate.netnih.govresearchgate.netmdpi.com This could involve processes like solvolysis or pyrolysis to break down the polymer into its constituent building blocks, which can then be purified and reused. blades2build.com The development of sustainable lifecycle pathways for these materials will be essential for their long-term viability and environmental compatibility.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-methyl-N,N-diphenylaniline, and how can reaction yields be improved?

  • Methodological Answer : The compound is typically synthesized via palladium-catalyzed C–N bond formation. For example, a 47% yield was achieved using aryl halides and amines under specific catalytic conditions . Alternative routes, such as Ullmann coupling or Buchwald-Hartwig amination, may improve yields by optimizing catalyst systems (e.g., Pd(OAc)₂ with ligands like XPhos) and reaction parameters (temperature, solvent polarity). Recrystallization from ethanol or hexane/ethyl acetate mixtures enhances purity .

Q. Which spectroscopic techniques are critical for characterizing this compound, and how should data be interpreted?

  • Methodological Answer :

  • ¹H/¹³C NMR : Key signals include aromatic protons (δ 6.93–7.29 ppm) and the methyl group (δ 2.07 ppm, singlet). The absence of N–H stretches in IR confirms full substitution .
  • HR-MS : The molecular ion [M+H]⁺ at m/z 260.1439 confirms the molecular formula (C₁₉H₁₈N) .
  • HPLC : Use reference standards (e.g., N,N-Diphenylaniline derivatives) with acetonitrile/water gradients for purity assessment .

Q. What purification strategies are effective for isolating this compound from byproducts?

  • Methodological Answer : Column chromatography (silica gel, hexane/ethyl acetate eluent) removes unreacted starting materials. Recrystallization in ethanol yields high-purity crystals (>95%). Monitor by TLC (Rf ≈ 0.5 in 9:1 hexane/EtOAc) .

Advanced Research Questions

Q. How can density functional theory (DFT) predict the electronic and photophysical properties of this compound?

  • Methodological Answer : DFT calculations (e.g., B3LYP/6-31G*) model ground-state geometries, HOMO-LUMO gaps, and charge-transfer (CT) characteristics. For example, twist angles between aromatic rings influence CT components in hybrid local and charge-transfer (HLCT) states, which are critical for electroluminescence efficiency. Excited-state energy surface scans reveal non-radiative decay pathways .

Q. What experimental approaches elucidate the role of this compound in organic light-emitting diodes (OLEDs)?

  • Methodological Answer :

  • Photoluminescence (PL) : Measure emission spectra in thin films to assess aggregation-induced effects.
  • Electroluminescence (EL) : Fabricate OLED devices with the compound as an emitter layer. Compare external quantum efficiency (EQE) with HLCT state parameters (e.g., ΔEₛₜ between singlet and triplet states) .
  • Transient Absorption Spectroscopy : Resolve excited-state dynamics (e.g., hot exciton processes) to optimize device performance .

Q. How should researchers address contradictions in reported synthetic yields or photophysical data?

  • Methodological Answer :

  • Yield Discrepancies : Compare catalyst systems (e.g., Pd₂(dba)₃ vs. Pd(OAc)₂) and ligand effects. For example, steric hindrance from substituents may reduce coupling efficiency .
  • Photophysical Variability : Standardize solvent polarity and concentration during measurements. For CT-dominated emission, solvent dielectric constants significantly shift λₑₘ .
  • Statistical Validation : Apply ANOVA to replicate experiments (n ≥ 3) and report confidence intervals .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.